2-phenyl-2-(phenylamino)ethan-1-ol
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Overview
Description
2-phenyl-2-(phenylamino)ethan-1-ol, also known as 2-anilino-2-phenylethanol, is an organic compound with the molecular formula C14H15NO and a molecular weight of 213.28 g/mol . This compound is characterized by the presence of a phenyl group and a phenylamino group attached to an ethan-1-ol backbone. It is commonly used as a reagent in various chemical reactions and has applications in the synthesis of amines, acid catalysts, aldehydes, and epoxides .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-phenyl-2-(phenylamino)ethan-1-ol can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with aniline in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-2-(phenylamino)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The phenyl and phenylamino groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-phenyl-2-(phenylamino)ethan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of 2-phenyl-2-(phenylamino)ethan-1-ol is not fully understood. it is believed that its anti-inflammatory and antioxidant properties are due to its ability to scavenge free radicals and inhibit the production of inflammatory cytokines. This suggests that the compound may interact with molecular targets involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-2-(phenylamino)propan-1-ol: Similar structure with an additional methyl group.
1-phenyl-2-(phenylamino)ethan-1-one: Similar structure with a ketone group instead of a hydroxyl group.
Uniqueness
2-phenyl-2-(phenylamino)ethan-1-ol is unique due to its specific combination of phenyl and phenylamino groups attached to an ethan-1-ol backbone. This structure imparts distinct chemical properties and reactivity, making it a valuable reagent in various chemical syntheses .
Properties
CAS No. |
13891-02-6 |
---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.3 |
Purity |
95 |
Origin of Product |
United States |
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